3,6-Octadienal, 3,7-dimethyl-
Description
Nomenclature and Isomeric Forms in Chemical Literature
The compound 3,6-Octadienal, 3,7-dimethyl- is known by several synonyms in scientific literature, which can vary depending on the isomeric form and the context of the research. The placement of the double bonds and methyl groups allows for the existence of different isomers, primarily the (E) and (Z) forms, also referred to as geometric isomers.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,7-dimethylocta-3,6-dienal. nih.gov It is also commonly referred to by commercial names such as Isocitral, Isogeranial, and Isoneral. nih.gov The CAS registry number for the mixture of isomers is 55722-59-3. nih.govnist.gov
The specific isomers are distinguished by their stereochemistry at the double bonds:
(E)-3,7-Dimethyl-3,6-octadienal: Also known as Isogeranial. nist.gov
(Z)-3,7-Dimethyl-3,6-octadienal: Also known as Isoneral. nih.gov
These isomers are diastereomers of the more commonly known citral (B94496) (3,7-dimethyl-2,6-octadienal), which consists of the isomers geranial (E-isomer) and neral (B7780846) (Z-isomer). longdom.orglongdom.org The difference lies in the position of one of the double bonds.
Table 1: Nomenclature and Isomeric Forms
| Systematic Name | Common Synonyms | Isomeric Form | CAS Number |
|---|---|---|---|
| 3,7-dimethylocta-3,6-dienal | Isocitral, Isogeranial, Isoneral | Mixture of Isomers | 55722-59-3 nih.govnist.gov |
| (E)-3,7-Dimethyl-3,6-octadienal | Isogeranial | E-isomer | Not specified in results |
| (Z)-3,7-Dimethyl-3,6-octadienal | Isoneral, (Z)-isocitral | Z-isomer | 72203-97-5 nih.gov |
Significance as a Monoterpenoid Aldehyde in Chemical Science
3,6-Octadienal, 3,7-dimethyl- is classified as an acyclic monoterpenoid aldehyde. foodb.ca Monoterpenoids are a class of natural products derived from two isoprene (B109036) units, and they exhibit a wide range of biological activities and applications. As an aldehyde, this compound is characterized by the presence of a formyl group (-CHO), which is a reactive functional group that participates in various chemical reactions such as oxidation, reduction, and nucleophilic addition. ontosight.ai The presence of double bonds also allows for reactions like hydrogenation and cycloaddition. ontosight.ai
The significance of this compound in chemical science stems from its role as a potential intermediate in organic synthesis and its contribution to the fragrance and flavor industry. ontosight.aithegoodscentscompany.com Its structural similarity to citral, a major component of essential oils like lemongrass oil, makes it a subject of interest for comparative studies and for the synthesis of related compounds. longdom.orglongdom.org
Overview of Academic Research Domains
Academic research on 3,6-Octadienal, 3,7-dimethyl- spans several domains, primarily focusing on its chemical properties, synthesis, and potential applications.
Synthetic Chemistry: Research in this area explores methods for the synthesis of 3,6-Octadienal, 3,7-dimethyl- and its derivatives. For instance, studies have reported the synthesis of related compounds like 3,7-dimethyl-2,6-octadienal (B7798219) acetals from citral. longdom.orglongdom.orgresearchgate.net The development of new synthetic routes and the investigation of its reactivity are key areas of academic inquiry.
Fragrance and Flavor Chemistry: Due to its aldehyde functionality and structural similarity to other aromatic compounds, it is investigated for its potential use in the fragrance industry. nih.govthegoodscentscompany.com The International Fragrance Association (IFRA) has established standards for its use, indicating its relevance in this field. nih.govthegoodscentscompany.com
Chemical Analysis: Analytical techniques such as gas chromatography are employed to identify and quantify 3,6-Octadienal, 3,7-dimethyl- in various matrices. nist.gov The NIST WebBook provides spectral data for this compound, which is crucial for its identification in research settings. nist.gov
Biological Activity: While direct research on the biological activities of 3,6-Octadienal, 3,7-dimethyl- is limited in the provided results, the broader class of monoterpenoid aldehydes is known for potential antimicrobial and antioxidant properties. ontosight.ai The related compound citral has been studied for its biological activities, including anti-parasitic and antioxidant effects, suggesting that 3,6-Octadienal, 3,7-dimethyl- could be a candidate for similar investigations. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethylocta-3,6-dienal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLMARCQPSGYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)CC=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55722-59-3, 1754-00-3 | |
| Record name | Isogeranial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55722-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocitral | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Octadienal, 3,7-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Octadienal, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-dimethyl-3,6-octadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.325 | |
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Advanced Synthetic Methodologies for 3,6 Octadienal, 3,7 Dimethyl and Its Analogs
Strategies for Selective Oxidation and Reduction
Controlling oxidation and reduction reactions is fundamental to manipulating the structure of polyunsaturated compounds like 3,6-Octadienal, 3,7-dimethyl-. The presence of both an aldehyde group and carbon-carbon double bonds necessitates the use of highly selective reagents and catalytic systems to avoid unwanted side reactions.
The synthesis of 3,6-Octadienal, 3,7-dimethyl- often involves the oxidation of its corresponding primary alcohol, 3,7-dimethyl-3,6-octadien-1-ol. The challenge lies in performing this conversion without affecting the sensitive double bonds within the carbon chain.
The Dess-Martin periodinane (DMP) oxidation is a highly effective and mild method for converting primary alcohols into aldehydes. chemistrysteps.comiris-biotech.de This reaction is renowned for its high chemoselectivity, proceeding under neutral pH and at room temperature, which makes it ideal for substrates with sensitive functional groups, such as the double bonds in the precursor to 3,6-Octadienal, 3,7-dimethyl-. wikipedia.orgwikipedia.org
The reaction employs a hypervalent iodine reagent, which selectively oxidizes the alcohol without affecting furan (B31954) rings, sulfides, or vinyl ethers. wikipedia.org The process is typically carried out in chlorinated solvents like dichloromethane (B109758) and is often complete within a few hours. wikipedia.orgorganic-chemistry.org The rate of oxidation can even be accelerated by the addition of water to the reaction mixture. organic-chemistry.org One of the key advantages of DMP is that it avoids the use of toxic chromium-based reagents and simplifies the product workup. wikipedia.org
Table 1: Dess-Martin Periodinane Oxidation of a Precursor Alcohol
| Precursor Compound | Reagent | Solvent | Condition | Product |
|---|---|---|---|---|
| 3,7-dimethyl-3,6-octadien-1-ol | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature, Neutral pH | 3,6-Octadienal, 3,7-dimethyl- |
Selective hydrogenation presents the challenge of reducing one type of unsaturation (e.g., the carbonyl group) while preserving another (e.g., carbon-carbon double bonds), or vice versa. acs.org This is crucial for producing either unsaturated alcohols or saturated aldehydes from a starting material like 3,6-Octadienal, 3,7-dimethyl-.
The selective hydrogenation of an unsaturated aldehyde to an unsaturated alcohol is a valuable transformation in the fine chemicals industry. magtech.com.cn Achieving this requires a catalyst that preferentially activates the C=O bond over the C=C bonds. The thermodynamic preference is typically for the hydrogenation of the olefinic bond, making this transformation particularly challenging. elsevierpure.com
Strategies to enhance selectivity include modifying the electronic properties of metal catalysts (e.g., Pt, Co) or using specific supports and promoters. magtech.com.cnrsc.org For instance, Co-based catalysts have gained attention for their favorable selectivity in producing unsaturated alcohols from α,β-unsaturated aldehydes, although their activity can be a limiting factor. mdpi.com The design of the catalyst is key to favoring the adsorption of the substrate via its carbonyl group, leading to the desired unsaturated alcohol.
Conversely, the goal may be to reduce the carbon-carbon double bonds while leaving the aldehyde functionality intact. This produces saturated or partially saturated aldehydes, which are also valuable synthetic intermediates. This transformation requires a catalyst system that shows high selectivity for C=C bonds in the presence of a carbonyl group.
Recent advancements have explored metal-free methodologies for this purpose. One such system uses carbon disulfide (CS₂) and potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (B87167) (DMSO) to chemoselectively reduce the C=C bond in α,β-unsaturated carbonyl compounds. organic-chemistry.org In this method, DMSO acts as both the solvent and the hydrogen source. While developed for conjugated systems, the principles of activating C=C bonds over C=O bonds are broadly applicable. Other methods involve using specific heterogeneous catalysts under controlled conditions to achieve the desired regioselectivity. Ozonolysis is another well-known method for cleaving C=C bonds, resulting in smaller carbonyl compounds, and is often used for structural elucidation rather than simple reduction. nih.govlibretexts.org
Table 2: General Strategies for Selective Hydrogenation of Unsaturated Aldehydes
| Desired Product | Bond to be Reduced | General Catalytic Strategy | Example Catalyst Systems |
|---|---|---|---|
| Unsaturated Alcohol | C=O | Promotion of C=O adsorption on the catalyst surface. | Pt nanoparticles with electronic/steric modifiers, Co-based catalysts. rsc.orgmdpi.com |
| Saturated Aldehyde | C=C | Preferential activation of C=C bonds over the C=O group. | Modified Pd catalysts, certain metal-free systems. organic-chemistry.org |
Selective Hydrogenation of Unsaturated Bonds
Derivatization Approaches for Structural Diversification
Derivatization of 3,6-Octadienal, 3,7-dimethyl- allows for the creation of a library of analog compounds with potentially new or enhanced properties. These reactions can target either the aldehyde functional group or the carbon-carbon double bonds.
A common derivatization of aldehydes is the formation of acetals. Reacting 3,6-Octadienal, 3,7-dimethyl- with a diol, such as propylene (B89431) glycol or ethylene (B1197577) glycol, in the presence of an acid catalyst like para-toluenesulfonic acid, yields the corresponding cyclic acetal. longdom.orglongdom.orgresearchgate.net This reaction not only modifies the structure but also serves as a protecting group for the aldehyde functionality during subsequent synthetic steps.
Another approach involves modification of the carbon-carbon double bonds. For example, epoxidation can be performed to convert one or both of the double bonds into epoxide rings. In one study, (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives were further reacted with peroxyacetic acid to afford their 6,7-epoxy analogues, demonstrating the feasibility of selective oxidation at the double bond. mdpi.com
Further diversification can be achieved by first oxidizing the aldehyde to a carboxylic acid and then converting the acid into a variety of derivatives, such as amides, by reacting it with different amines. mdpi.com Analytical techniques also make use of derivatization, for instance, by reacting carbonyl compounds with reagents like 2,2,2-trifluoroethyl hydrazine (B178648) (TFEH) to form stable derivatives suitable for analysis by gas chromatography–mass spectrometry. researchgate.net
Table 3: Examples of Derivatization of 3,6-Octadienal, 3,7-dimethyl- and its Analogs
| Reaction Type | Reagents | Functional Group Targeted | Product Class |
|---|---|---|---|
| Acetal Formation | Propylene Glycol, p-Toluenesulfonic acid | Aldehyde (C=O) | Cyclic Acetal longdom.org |
| Epoxidation | Peroxyacetic Acid | C=C Double Bond | Epoxide mdpi.com |
| Amide Formation (via acid) | 1. Oxidizing Agent (e.g., Jones reagent) 2. Amine, Coupling Agent | Aldehyde (C=O) | Carboxamide mdpi.com |
| Hydrazone Formation | 2,2,2-trifluoroethyl hydrazine (TFEH) | Aldehyde (C=O) | Hydrazone Derivative researchgate.net |
Stereoselective Synthesis of 3,6-Octadienal, 3,7-dimethyl- and Chiral Analogs
The creation of chiral analogs of 3,6-Octadienal, 3,7-dimethyl- would require sophisticated stereoselective synthetic methods.
Total Synthesis Strategies for Related Natural Products
The synthetic pathways leading to acyclic monoterpenoids, such as 3,6-octadienal, 3,7-dimethyl-, are often intertwined with those of other structurally similar natural products. The total synthesis of these related compounds provides a blueprint for accessing diverse molecular architectures from common precursors. These strategies frequently leverage abundant natural feedstocks, employ stereoselective transformations, and utilize functional group interconversions to achieve the desired target molecules.
A prevalent strategy involves the transformation of readily available monoterpenes. For instance, linalool (B1675412), a tertiary terpene alcohol, serves as a key intermediate for various fragrance chemicals. core.ac.uk A significant industrial synthesis produces linalool from α-pinene, a major component of turpentine. This process involves the hydrogenation of α-pinene to cis-2-pinanol, followed by pyrolysis at high temperatures (600-650°C), which induces an isomerisation reaction to yield linalool. core.ac.uk
Furthermore, linalool itself is a versatile starting material for generating a variety of derivatives. Through regioselective epoxidation and subsequent ring-opening reactions, novel ethers with potential applications in the fine chemical industry can be synthesized. researchgate.net Similarly, oxygenated derivatives of both linalool and its corresponding ester, linalyl acetate, have been prepared through various oxidation procedures, such as using selenium dioxide or Pinnick oxidation, to explore structure-odor relationships. nih.gov
Citronellal (B1669106), another key acyclic monoterpenoid aldehyde structurally related to 3,6-octadienal, 3,7-dimethyl-, is a cornerstone in the synthesis of other valuable compounds. It can be produced by the catalytic oxidation of citronellol (B86348) using catalysts like copper salts coordinated by tetramethylethylenediamine, with air or oxygen as the oxidant. google.com Racemic citronellal can undergo kinetic resolution using chiral aluminum catalysts, such as those derived from BINOL. This process allows for the enantioselective synthesis of compounds like 5-alkylisopulegols, which are important fragrance compounds, while the unreacted citronellal is also recovered with some enantiomeric excess. researchgate.netrsc.orgresearchgate.net This catalytic ring-closing ene reaction is a powerful method for creating stereocenters and cyclic structures from acyclic precursors. rsc.orgresearchgate.net Moreover, citronellal serves as a starting material for the synthesis of more complex structures like iridoids, which are bicyclic monoterpenoids. rsc.org
The synthesis of acidic and amide analogs also represents a common strategy. For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be synthesized from the corresponding alcohols, geraniol (B1671447) and nerol, through a selective two-step oxidation. mdpi.com These carboxylic acids can then be converted to a variety of amides by reacting the corresponding acid chloride with different amines. Further functionalization, such as epoxidation of the C6-C7 double bond, can be achieved to produce analogs with different biological activity profiles. mdpi.com
These synthetic strategies highlight a common theme in monoterpenoid chemistry: the use of abundant natural precursors (like α-pinene, geraniol, and citronellal) as scaffolds that are then modified through strategic oxidation, reduction, rearrangement, and stereoselective reactions to access a wide array of related natural products and their analogs.
Table 1: Synthetic Strategies for Natural Products Related to 3,6-Octadienal, 3,7-dimethyl-
| Starting Material | Key Transformation | Product(s) | Significance |
| α-Pinene | Hydrogenation, Pyrolysis | Linalool | Industrial total synthesis from abundant feedstock core.ac.uk |
| Linalool | Oxidation (e.g., with SeO₂) | 8-Oxolinalool | Functionalization to create new derivatives nih.gov |
| Citronellol | Catalytic Oxidation | Citronellal | Synthesis of a key intermediate aldehyde google.com |
| (±)-Citronellal | Kinetic Resolution (Chiral Al-catalyst) | (+)-Isopulegol, (-)-Citronellal | Enantioselective synthesis of cyclic monoterpenoids rsc.orgresearchgate.net |
| Geraniol / Nerol | Selective Oxidation, Amidation | (Z/E)-3,7-dimethyl-2,6-octadienamides | Access to amide and acid analogs mdpi.com |
Biosynthetic Pathways and Regulation of 3,6 Octadienal, 3,7 Dimethyl
Elucidation of Isoprenoid Precursor Pathways
All terpenoids, including 3,6-Octadienal, 3,7-dimethyl-, are synthesized from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). psu.edu Plants and many microorganisms utilize two distinct pathways to produce these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. mdpi.com
The MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plant plastids. pnas.org Given that 3,6-Octadienal, 3,7-dimethyl- is a monoterpenoid, its biosynthesis is intrinsically linked to the MEP pathway. This pathway commences with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). pnas.org
Subsequent enzymatic steps convert DXP into IPP and DMAPP. Research on various plant species has consistently demonstrated the central role of the MEP pathway in producing the precursors for monoterpenoids. For instance, studies in lemongrass (Cymbopogon flexuosus) on the closely related isomer citral (B94496) (3,7-dimethyl-2,6-octadienal) have confirmed that its biosynthesis proceeds via the MEP pathway. icm.edu.plresearchgate.net
| Key Intermediates in the MEP Pathway | Description |
| Pyruvate and Glyceraldehyde-3-phosphate | Starting substrates for the MEP pathway. |
| 1-deoxy-D-xylulose-5-phosphate (DXP) | The first committed intermediate of the pathway. |
| 2C-methyl-D-erythritol-4-phosphate (MEP) | Formed from the reduction and isomerization of DXP. |
| Isopentenyl diphosphate (IPP) | One of the two universal five-carbon precursors for all terpenoids. |
| Dimethylallyl diphosphate (DMAPP) | The isomeric form of IPP, also a universal terpenoid precursor. |
Enzymatic Mechanisms and Activity Profiling
The conversion of the initial substrates into IPP and DMAPP through the MEP pathway involves a series of specific enzymatic reactions. The regulation and activity of these enzymes are critical control points in the biosynthesis of terpenoids like 3,6-Octadienal, 3,7-dimethyl-.
A pivotal enzyme in the MEP pathway is 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). cdnsciencepub.com This enzyme catalyzes the conversion of DXP to MEP, which is considered the first committed step in terpenoid precursor synthesis within the plastids. pnas.org The function and regulation of DXR have been studied in various plants, highlighting its role as a potential rate-limiting step in the pathway. researchgate.net
For example, in peppermint (Mentha piperita), the DXR enzyme is crucial for the biosynthesis of essential oils, which are rich in monoterpenes. uniprot.org Altering the expression of the DXR gene in peppermint has been shown to directly impact the yield of essential oils. pnas.org Similarly, in lemongrass, the inhibition of DXR activity with fosmidomycin (B1218577) led to a significant reduction in the levels of citral, demonstrating the enzyme's critical role in monoterpenoid aldehyde biosynthesis. icm.edu.plresearchgate.net
| Enzyme | Function in MEP Pathway | Significance |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Catalyzes the initial condensation of pyruvate and glyceraldehyde-3-phosphate to form DXP. | An important regulatory point in the pathway. researchgate.net |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Converts DXP to MEP. | A key rate-limiting enzyme and the committed step in plastidial terpenoid biosynthesis. pnas.org |
Transcriptomic and Metabolomic Analyses of Terpenoid Biosynthesis Gene Networks
The advent of high-throughput "omics" technologies has enabled a deeper understanding of the complex gene networks and metabolic profiles associated with terpenoid biosynthesis. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have been instrumental in identifying genes that are differentially expressed during terpenoid production. nih.govfrontiersin.orgplos.org
Metabolomic analyses, which profile the complete set of small-molecule metabolites, provide a direct snapshot of the biochemical status of an organism. energy.govmdpi.com The integration of transcriptomic and metabolomic data has revealed intricate regulatory networks involving transcription factors that control the expression of key biosynthetic genes. wur.nlresearchgate.net
In studies of various aromatic and medicinal plants, researchers have identified numerous candidate genes involved in the MEP pathway and downstream terpenoid synthesis. scholarsresearchlibrary.comfrontiersin.orgacs.org For instance, in Opisthopappus taihangensis, metabolome analysis detected the presence of 2,6-octadienal, 3,7-dimethyl-, (E)- (a stereoisomer of citral) specifically in the leaves, alongside other terpenoids. frontiersin.org Such analyses help to correlate the expression of specific genes with the accumulation of particular terpenoids, paving the way for targeted genetic engineering to enhance the production of desired compounds. frontiersin.org
| Omics Approach | Key Findings in Terpenoid Research | Relevance to 3,6-Octadienal, 3,7-dimethyl- |
| Transcriptomics | Identification of differentially expressed genes (DEGs) in terpenoid biosynthesis pathways, including those of the MEP pathway. nih.govfrontiersin.orgmdpi.com | Helps to identify the specific gene variants and regulatory factors controlling the production of this compound in different species. |
| Metabolomics | Profiling of a wide range of terpenoid compounds, including monoterpenoid aldehydes, in various plant tissues and under different conditions. energy.govmdpi.com | Can confirm the presence and relative abundance of 3,6-Octadienal, 3,7-dimethyl- and correlate it with gene expression data. |
| Integrated Omics | Elucidation of gene-to-metabolite networks and the role of transcription factors in regulating terpenoid production. wur.nlresearchgate.netacs.org | Provides a holistic view of the biosynthetic and regulatory landscape for the synthesis of 3,6-Octadienal, 3,7-dimethyl-. |
Reaction Mechanisms and Chemical Transformations of 3,6 Octadienal, 3,7 Dimethyl
Atmospheric Chemistry and Environmental Fate
The atmospheric fate of 3,6-Octadienal, 3,7-dimethyl- is largely dictated by its reactions with atmospheric oxidants, particularly ozone. These reactions lead to the formation of secondary organic aerosols, influencing air quality.
Ozonolysis Mechanisms and Primary Ozonide Formation
The reaction between 3,6-Octadienal, 3,7-dimethyl- and ozone is initiated by the 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds at the C3-C4 and C6-C7 positions. msu.eduwikipedia.org This process, known as the Criegee mechanism, first produces a highly unstable five-membered ring intermediate called a molozonide or primary ozonide (POZ). msu.eduwikipedia.orgnih.gov This initial cycloaddition is a rapid, exothermic reaction. researchgate.net For a similar acyclic monoterpene aldehyde, citral (B94496) (3,7-dimethyl-2,6-octadienal), the formation of the primary ozonide has low activation energy barriers, suggesting that such reactions occur readily under typical atmospheric conditions. Given the structural similarities, a comparable reactivity is expected for 3,6-Octadienal, 3,7-dimethyl-.
Decomposition and Reaction Pathways of Criegee Intermediates
The primary ozonide formed from 3,6-Octadienal, 3,7-dimethyl- is transient and quickly undergoes a retro-1,3-dipolar cycloaddition. msu.eduorganic-chemistry.org This fragmentation cleaves the C-C bond of the original double bond and one of the O-O bonds of the ozonide ring, yielding two primary products: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate (CI). msu.eduwikipedia.orgnih.gov
Due to the two non-equivalent double bonds in 3,6-Octadienal, 3,7-dimethyl-, four potential Criegee intermediates and four corresponding carbonyl compounds could be formed.
Cleavage at the C6=C7 bond would yield acetone (B3395972) and a C7 aldehyde-CI.
Cleavage at the C3=C4 bond would yield a C4 aldehyde and a C6 ketone-CI.
These Criegee intermediates are highly energetic and can undergo further reactions. nih.govresearchgate.net They can isomerize or decompose through unimolecular pathways, or they can be stabilized through collisions with other atmospheric molecules. researchgate.net The specific decomposition pathways are influenced by the structure of the CI. nih.gov
Interactions with Atmospheric Trace Gases (e.g., H2O, NO, SO2)
Stabilized Criegee intermediates are highly reactive and can engage in bimolecular reactions with various atmospheric trace gases, significantly impacting atmospheric composition. researchgate.net Studies on the CIs formed from the ozonolysis of the related compound citral show that they react with water (H₂O), nitrogen monoxide (NO), and sulfur dioxide (SO₂).
The reaction with water vapor is often a dominant pathway in the atmosphere, leading to the formation of hydroperoxides. The reactions with pollutants like SO₂ and NO are also significant, contributing to the formation of sulfuric acid and affecting nitrogen oxide cycles.
Table 1: Illustrative Reaction Rate Constants for Criegee Intermediate Reactions This table is based on data for Criegee intermediates formed from the ozonolysis of citral and serves as an example of potential reaction rates.
| Reactants | Product Type | Example Rate Constant (k₂₉₈K) |
|---|---|---|
| CI + H₂O | Hydroxyalkyl Hydroperoxide | 5.07 x 10⁻¹⁶ cm³ molecules⁻¹ s⁻¹ |
| CI + NO | Carbonyl + NO₂ | 1.58 x 10⁻²² cm³ molecules⁻¹ s⁻¹ |
Acid-Catalyzed Isomerization Processes
Terpenoid aldehydes like 3,6-Octadienal, 3,7-dimethyl- can undergo isomerization reactions when exposed to acidic conditions. tandfonline.comresearchgate.net These reactions typically involve the rearrangement of the carbon-carbon double bonds to form more thermodynamically stable isomers. rsc.org For instance, the acid-catalyzed isomerization of the related compound citral can lead to the formation of cyclic terpenes or other isomeric aldehydes. tandfonline.com This process is often utilized in the flavor and fragrance industry to create specific scent profiles. While specific studies on 3,6-Octadienal, 3,7-dimethyl- are limited, it is expected to exhibit similar behavior, potentially leading to cyclization or shifting of its double bonds to achieve conjugation with the aldehyde group, which would increase the molecule's stability.
Aldehyde Functionality Reactivity Studies
The presence of the aldehyde group governs a significant portion of the chemical reactivity of 3,6-Octadienal, 3,7-dimethyl-. Aldehydes are characterized by the electrophilic nature of their carbonyl carbon.
Nucleophilic Addition Reactions at the Carbonyl Center
The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. fiveable.me This leads to nucleophilic addition, a fundamental reaction for aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the breaking of the pi bond and the formation of a tetrahedral alkoxide intermediate. fiveable.mewikipedia.org This intermediate is then typically protonated to yield the final alcohol product.
Because one of the double bonds in 3,6-Octadienal, 3,7-dimethyl- is at the C3-C4 position, it is an α,β-unsaturated aldehyde. This conjugated system allows for two modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition). libretexts.orglibretexts.org The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. libretexts.org Weaker nucleophiles tend to favor the 1,4-conjugate addition pathway, which results in the addition of the nucleophile to the C4 position. pressbooks.pub
Aldol (B89426) Condensation Chemistry and Applications
The aldehyde functional group in 3,6-Octadienal, 3,7-dimethyl- is a primary site for reactivity, readily participating in nucleophilic addition reactions. Among the most significant of these is the aldol condensation, a powerful carbon-carbon bond-forming reaction. This reaction typically involves the treatment of the aldehyde with a ketone or another enolizable carbonyl compound in the presence of an acid or base catalyst.
The general mechanism for the base-catalyzed aldol condensation of 3,6-Octadienal, 3,7-dimethyl- with a simple ketone like acetone would proceed as follows:
Enolate Formation: A base abstracts an α-proton from acetone to form a nucleophilic enolate ion.
Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 3,6-Octadienal, 3,7-dimethyl-, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by a water molecule (formed from the initial deprotonation step), yielding a β-hydroxy aldehyde, known as the aldol addition product.
Dehydration: This aldol adduct can be readily dehydrated, often with gentle heating, to form a more stable, conjugated α,β-unsaturated aldehyde (an enal).
This reaction sequence transforms the initial aldehyde into a larger, more complex molecule. A similar reaction, the aldol condensation of the isomeric compound 2,6-Octadienal, 3,7-dimethyl- (citral) with acetone, is a key step in the industrial synthesis of pseudoionone, a precursor to ionones used extensively in the fragrance industry. wikipedia.orgqinmuchem.comontosight.ai By analogy, the aldol condensation of 3,6-Octadienal, 3,7-dimethyl- serves as a valuable synthetic tool for elongating the carbon chain and introducing new functional groups, paving the way for the creation of novel fragrance compounds, specialty polymers, and other fine chemicals. ontosight.ai
| Reactant | Reagent | Catalyst | Intermediate Product | Final Product (after dehydration) |
| 3,6-Octadienal, 3,7-dimethyl- | Acetone | Base (e.g., NaOH) | 5-Hydroxy-3,7-dimethyl-3,6-octadien-2-one | 3,7-Dimethyl-3,5,8-decatrien-2-one |
Double Bond Reactivity in Cycloaddition and Other Pericyclic Reactions
The two carbon-carbon double bonds in 3,6-Octadienal, 3,7-dimethyl- at the C3 and C6 positions are sites of potential reactivity in pericyclic reactions. ontosight.ai These reactions, which proceed through a concerted, cyclic transition state, are powerful methods for constructing cyclic and polycyclic systems with high stereocontrol. msu.edu The key types of pericyclic reactions applicable to this substrate include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements.
Cycloaddition Reactions: Cycloaddition reactions involve the joining of two or more unsaturated molecules or parts of a molecule to form a cyclic adduct. The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org For 3,6-Octadienal, 3,7-dimethyl- to participate in an intramolecular Diels-Alder reaction, it would need to contain both a conjugated diene and a dienophile. The structure lacks a pre-existing conjugated diene. However, the C3=C4 double bond, influenced by the electron-withdrawing aldehyde group, could potentially act as a dienophile in an intermolecular Diels-Alder reaction with an external diene.
Furthermore, Lewis acid catalysis can promote intramolecular cycloadditions in similar structures. For instance, the related compound 2,6-dimethyl-2,7-octadienal undergoes a Lewis acid-catalyzed inverse-electron-demand Diels-Alder reaction to form a bicyclic ether. brandeis.edu This suggests that under specific catalytic conditions, 3,6-Octadienal, 3,7-dimethyl- could be induced to undergo complex cyclizations.
Electrocyclic Reactions: Electrocyclic reactions are intramolecular processes involving the cyclization of a conjugated polyene. libretexts.org While 3,6-Octadienal, 3,7-dimethyl- does not possess a conjugated system, it is conceivable that under thermal or photochemical conditions, isomerization could occur to bring the double bonds into conjugation, creating a 1,3-diene system. This new conjugated system could then potentially undergo a 4π-electron electrocyclic ring-closure to form a cyclobutene (B1205218) derivative, although the formation of a strained four-membered ring would likely be disfavored compared to the open-chain isomer. libretexts.org
Sigmatropic Rearrangements: These are concerted intramolecular reactions where a σ-bond migrates across a π-system. msu.edu Given its structure, 3,6-Octadienal, 3,7-dimethyl- could potentially undergo a wikipedia.orgqinmuchem.com-hydride shift. This would involve the migration of a hydrogen atom from the C5 position to the oxygen atom of the carbonyl group, proceeding through a six-membered cyclic transition state to form a conjugated dienol. Another possibility is an ene reaction, an intramolecular reaction involving the C6=C7 double bond and a hydrogen atom on C5, which would also lead to a rearranged acyclic product. The study of the related 2,6-dimethyl-2,7-octadienal shows that it undergoes competing intramolecular Diels-Alder and ene reactions upon pyrolysis. brandeis.edu
| Pericyclic Reaction Type | Description | Potential Applicability to 3,6-Octadienal, 3,7-dimethyl- |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org | Possible as an intermolecular reaction where the aldehyde acts as a dienophile. Intramolecular reaction is unlikely without prior isomerization. |
| Electrocyclic Reaction | An intramolecular reaction of a conjugated polyene that forms a cyclic product with one more σ-bond and one fewer π-bond. libretexts.org | Unlikely without prior isomerization to a conjugated diene system. |
| Sigmatropic Rearrangement | An intramolecular shift of a σ-bond to a new position within a π-system. msu.edu | Plausible, for example, via a wikipedia.orgqinmuchem.com-hydride shift or an ene reaction, leading to isomeric structures. |
Advanced Spectroscopic and Analytical Characterization for Research on 3,6 Octadienal, 3,7 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation and for investigating metabolic pathways.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. This is particularly crucial for differentiating between structural isomers, such as 3,6-Octadienal, 3,7-dimethyl- and its more commonly studied counterpart, 2,6-Octadienal, 3,7-dimethyl- (citral). orgsyn.orgresearchgate.net
The key diagnostic signals in the ¹H NMR spectrum that would allow for the unambiguous identification of 3,6-Octadienal, 3,7-dimethyl- involve the aldehydic proton, the vinylic protons at the C3-C4 and C6-C7 double bonds, and the various methyl groups. While comprehensive spectral data for the 3,6-isomer is not as widely published as for citral (B94496), the expected signals can be predicted. orgsyn.orgresearchgate.net Differentiation between the E and Z isomers at each double bond would be possible by analyzing the coupling constants (J-values) of the vinylic protons. For instance, the ¹H NMR spectrum of the related compound (Z)-3,7-dimethyl-2,6-octadienal (neral) shows a characteristic doublet for the aldehydic proton at approximately 9.88 ppm. orgsyn.org A different chemical shift and coupling pattern would be expected for the 3,6-isomer due to the altered electronic environment around the aldehyde group.
Table 1: Expected ¹H NMR Signals for Structural Elucidation of 3,6-Octadienal, 3,7-dimethyl-
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Differentiating Feature |
| Aldehydic Proton (-CHO) | ~9.5 - 10.0 | Triplet (t) | Coupling to adjacent CH₂ group at C2. |
| Vinylic Protons (C=CH) | ~5.0 - 6.0 | Multiplet (m) | Signals corresponding to protons at C4 and C6. |
| Methylene Protons (-CH₂-) | ~2.0 - 2.6 | Multiplet (m) | Signals for protons at C2 and C5. |
| Methyl Protons (-CH₃) | ~1.5 - 2.0 | Singlet (s) or Doublet (d) | Signals for methyl groups at C3 and C7. |
This table is illustrative and based on general principles of NMR spectroscopy.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., carbonyl, sp², sp³ hybridized). A ¹³C NMR spectrum for (Z)-3,6-Octadienal, 3,7-dimethyl- is referenced in the PubChem database. nih.gov
Beyond structural confirmation, ¹³C NMR is a vital tool for tracing biosynthetic pathways through isotopic labeling studies. pnas.org In this methodology, organisms are fed precursors enriched with the ¹³C isotope. The labeled precursors are incorporated into more complex molecules through metabolic processes. Subsequent isolation of the target compound and analysis by ¹³C NMR reveals the specific positions of the ¹³C labels. This pattern provides direct evidence of the bond-forming and rearrangement reactions that constitute the biosynthetic pathway. pnas.org
For example, studies on the biosynthesis of the related 2,6-isomer, neral (B7780846), in mites have successfully used ¹³C-labeled precursors to demonstrate its origin from the mevalonate (B85504) pathway. pnas.org A similar approach could be applied to 3,6-Octadienal, 3,7-dimethyl- to determine its biosynthetic origins in organisms where it is produced.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information on molecular weight and elemental composition, making it essential for the identification and quantification of compounds like 3,6-Octadienal, 3,7-dimethyl-.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the extremely accurate determination of a compound's molecular weight. researchgate.netnih.gov From this high-precision mass measurement, a unique elemental composition can be calculated. For 3,6-Octadienal, 3,7-dimethyl-, the molecular formula is C₁₀H₁₆O, which corresponds to a calculated exact mass of 152.120115130 Da. nih.govnih.gov HR-ESI-MS analysis of a sample would be used to confirm this elemental composition, providing a high degree of confidence in the compound's identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile organic compounds. In GC-MS, a complex mixture is first separated into its individual components by gas chromatography based on their boiling points and interactions with the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. nih.govepa.gov
The compound 3,6-Octadienal, 3,7-dimethyl- has been identified as a volatile component in various natural sources using GC-MS. Research has detected its presence in the aroma profile of coffee flowers (Coffea arabica) and as a component of human skin emanations. nih.govunl.edu The identity of the compound in these studies is confirmed by matching its mass spectrum and its retention index (a measure of its elution time relative to a series of standards) with those of an authentic standard or with data from spectral libraries. nih.gov
Table 2: Identification of 3,6-Octadienal, 3,7-dimethyl- by GC-MS
| Source of Volatiles | Technique Used | Kovats Retention Index (Semi-standard non-polar) | Reference |
| Coffee Flower (Coffea arabica) | GC-MS | Not Reported | nih.gov |
| Human Skin Emanations | GC/MS | Not Reported | unl.edu |
| (Reference Data) | GC | 1165.3, 1175 | nih.gov |
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides deeper structural insights by analyzing the fragmentation patterns of a selected parent ion. sielc.comnih.gov In an MS/MS experiment, a specific ion (e.g., the molecular ion of 3,6-Octadienal, 3,7-dimethyl- at m/z 152) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern is characteristic of the molecule's structure.
While experimental MS/MS data for 3,6-Octadienal, 3,7-dimethyl- is not widely available, computational tools can generate predicted MS/MS spectra. contaminantdb.ca These predictions for related isomers, such as citral, are available in public databases and can serve as a guide for identifying the compound and interpreting its fragmentation pathways in experimental analyses. contaminantdb.ca The fragmentation of an acyclic monoterpene aldehyde like 3,6-Octadienal, 3,7-dimethyl- would be expected to involve characteristic neutral losses, such as the loss of water (H₂O), ethylene (B1197577) (C₂H₄), or propyl groups (C₃H₇), and rearrangements like the McLafferty rearrangement.
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 3,6-Octadienal, 3,7-dimethyl-, the IR spectrum provides key information confirming its chemical structure. The analysis of Nigella sativa essential oil using Fourier-transform infrared (FT-IR) spectroscopy revealed the presence of various functional groups, including C–H, –CH2, –CH3, C=O, C–O, and C=C, which are consistent with the structure of terpenoids like 3,6-Octadienal, 3,7-dimethyl-. nih.gov Specifically, a weak absorption peak observed around 3010 cm⁻¹ is indicative of the C-H stretching vibration of the aldehyde group. nih.gov
The presence of the carbonyl (C=O) group from the aldehyde is a defining feature, typically exhibiting a strong absorption band in the region of 1680-1740 cm⁻¹. The carbon-carbon double bonds (C=C) within the octadienal structure would also produce characteristic absorption bands in the 1600-1680 cm⁻¹ region. These spectral fingerprints are crucial for confirming the presence of the aldehyde and alkene functionalities within the molecule.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for separating 3,6-Octadienal, 3,7-dimethyl- from complex mixtures, such as essential oils, and for assessing its purity.
Gas Chromatography (GC) Retention Indices for Identification and Comparison
Gas chromatography (GC) is a primary method for the analysis of volatile compounds like 3,6-Octadienal, 3,7-dimethyl-. The retention index (RI) is a critical parameter derived from GC analysis that aids in the identification of compounds by comparing their elution times with those of known standards.
The Kovats retention index (KI) is a widely used system that normalizes retention times relative to a series of n-alkanes. The identification of 3,6-Octadienal, 3,7-dimethyl- has been confirmed in various studies by comparing its mass spectra and retention indices with library data. mdpi.com For instance, in the analysis of essential oils, the components are often identified by matching their mass spectra with libraries such as Willey and NIST, and then confirmed by comparing their Kovats indices on specific GC columns like the HP-5MS. mdpi.com
The following table summarizes the reported retention indices for 3,6-Octadienal, 3,7-dimethyl- on different stationary phases, showcasing the utility of this data in its unambiguous identification.
| Stationary Phase | Retention Index (RI) | Kovats Index (KI) | Source |
| DB-5 | 1177 (Arithmetic Index) | 1180 | diabloanalytical.comscribd.com |
| DB-5MS | 855 | Not Reported | mdpi.com |
| HP-5MS | Not Reported | 1182 | mdpi.comresearchgate.net |
| Not Specified | 1198.9 | Not Reported | nih.gov |
Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O) for Aroma-Active Compound Research
Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O) is a specialized analytical technique that combines the separation power of GC, the identification capabilities of MS, and the sensory evaluation of a human assessor (olfactometry). This method is particularly valuable for identifying aroma-active compounds in complex mixtures.
In a study on black teas, 3,6-Octadienal, 3,7-dimethyl- was identified as one of the volatile components, and its relative content varied among different tea cultivars. mdpi.com Although its odor activity value (OAV) was not explicitly stated as being above the threshold for aroma-active compounds in that particular study, its presence highlights its potential role in the complex aroma of tea. mdpi.com The use of GC-MS/O would be instrumental in definitively characterizing the specific odor contribution of 3,6-Octadienal, 3,7-dimethyl- in these and other natural products.
Computational Chemistry and Molecular Modeling of 3,6 Octadienal, 3,7 Dimethyl
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are instrumental in determining the energetics of chemical reactions involving 3,6-Octadienal, 3,7-dimethyl-. By computationally solving the Schrödinger equation for a given molecule, these methods can predict a range of properties, including the stability of various molecular states and the energy profiles of reaction pathways.
The study of reaction kinetics relies heavily on transition state theory, and computational chemistry provides the means to identify and characterize these transient structures. For a molecule such as 3,6-Octadienal, 3,7-dimethyl-, which can undergo various transformations like isomerization, oxidation, or cyclization, pinpointing the transition states is essential for predicting the most probable reaction routes. The activation energy, or barrier height, which is the energy difference between the reactants and the transition state, dictates the reaction rate.
For example, the isomerization between the (E)- and (Z)-forms of 3,6-Octadienal, 3,7-dimethyl- would proceed through a distinct transition state. Quantum chemical methods, particularly Density Functional Theory (DFT), can model the geometry of this state and calculate its energy. A lower barrier height signifies a more rapid isomerization.
Table 1: Illustrative Transition State Analysis for Isomerization of 3,6-Octadienal, 3,7-dimethyl-
| Reaction Pathway | Computational Method | Hypothetical Barrier Height (kcal/mol) |
| (E) to (Z) Isomerization | DFT (B3LYP/6-31G) | 48.2 |
| (Z) to (E) Isomerization | DFT (B3LYP/6-31G) | 44.5 |
The hydrogenation of 3,6-Octadienal, 3,7-dimethyl- to its saturated counterpart, 3,7-dimethyloctanal, is anticipated to be an exothermic process. Quantum chemical calculations can predict this heat of reaction with a high degree of accuracy.
Table 2: Calculated Thermodynamic Data for Hydrogenation of 3,6-Octadienal, 3,7-dimethyl-
| Reaction | Calculated ΔH (kcal/mol) | Thermodynamic Favorability |
| Hydrogenation of C=C bonds | -27 to -31 per bond | Exothermic |
| Hydrogenation of C=O bond | -14 to -21 | Exothermic |
Note: The values presented are typical ranges for the heat of hydrogenation for similar functional groups.
Molecular Docking Simulations for Biological Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently employed to forecast the interaction between a small molecule (ligand), like 3,6-Octadienal, 3,7-dimethyl-, and a protein (receptor).
Molecular docking software can estimate the binding affinity, often represented as a binding energy or a docking score, which reflects the strength of the ligand-protein interaction. A more negative binding energy typically signifies a more stable complex and higher binding affinity. This is critical for identifying potential biological targets of 3,6-Octadienal, 3,7-dimethyl-, such as olfactory receptors or metabolic enzymes. In one study, the binding affinity of 3,6-Octadienal, 3,7-dimethyl- with an olfactory sensory gene of Zeugodacus cucurbitae was evaluated, with effective binding affinities ranging from -5.00 kcal/mol to -18.00 kcal/mol. mdpi.com Another study on black tea from Jingshan, China, also investigated the binding energies between various aroma compounds and olfactory receptors. nih.gov
Table 3: Binding Affinities of 3,6-Octadienal, 3,7-dimethyl- with Olfactory Receptors
| Organism | Receptor/Gene | Binding Energy (kcal/mol) |
| Zeugodacus cucuribitae | Olfactory Sensory Gene | -5.00 to -18.00 mdpi.com |
Note: This table is based on published research findings.
In addition to predicting binding affinity, molecular docking can pinpoint the specific amino acid residues within a protein's binding site that interact with the ligand. These interactions can encompass hydrogen bonds, hydrophobic interactions, and van der Waals forces. For 3,6-Octadienal, 3,7-dimethyl-, the aldehyde functional group could potentially form hydrogen bonds with polar amino acid residues such as serine or threonine. The hydrocarbon backbone would likely engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or isoleucine. The identification of these key interaction sites is fundamental to understanding molecular recognition.
Conformational Analysis and Stereochemical Prediction
As a flexible molecule with several rotatable bonds, 3,6-Octadienal, 3,7-dimethyl- can adopt numerous three-dimensional conformations. Conformational analysis seeks to identify the most stable (lowest energy) conformations and to comprehend the energy barriers separating them. This is significant because a molecule's biological activity often hinges on its ability to adopt a specific conformation that is complementary to its binding site.
The presence of double bonds at the 3 and 6 positions, along with a potential chiral center at the 7 position, gives rise to multiple possible stereoisomers (e.g., E/Z isomers and R/S isomers). Computational methods can predict the relative stabilities of these stereoisomers. It is generally expected that the (E)-isomer at the C3=C4 double bond will be more stable than the (Z)-isomer due to reduced steric hindrance.
Table 4: Predicted Relative Energies of Stereoisomers of 3,6-Octadienal, 3,7-dimethyl-
| Stereoisomer | Relative Energy (kcal/mol) | Predicted Stability |
| (3E, 6E) | 0.00 | Most Stable |
| (3Z, 6E) | +1.3 | Less Stable |
| (3E, 6Z) | +1.6 | Less Stable |
| (3Z, 6Z) | +2.9 | Least Stable |
Note: This data is hypothetical and illustrates a plausible trend based on steric considerations.
Biological Activity and Molecular Mechanisms of 3,6 Octadienal, 3,7 Dimethyl and Its Analogs
Antimicrobial and Antifungal Activity Investigations
3,6-Octadienal, 3,7-dimethyl- has demonstrated significant antimicrobial properties, positioning it as a compound of interest for its potential use against a variety of microorganisms, including those that are detrimental to agriculture and human health.
Evaluation against Agricultural Phytopathogens (e.g., Rhizoctonia solani, Fusarium graminearum)
Research has highlighted the effectiveness of 3,6-Octadienal, 3,7-dimethyl- and its derivatives against several phytopathogenic fungi. Derivatives of this compound have shown notable fungicidal activities against Rhizoctonia solani. mdpi.com For instance, certain (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives exhibited high inhibition rates against R. solani at a concentration of 50 µg/mL. mdpi.com Specifically, compounds labeled as 5C, 5I, and 6b in one study showed inhibition rates of 94.0%, 93.4%, and 91.5%, respectively. mdpi.com
Furthermore, studies have explored the activity against various Fusarium species. The essential oil of Vepris macrophylla, with citral (B94496) as a major component, demonstrated a 71% inhibition rate against Fusarium graminearum at a concentration of 800 µg/mL. mdpi.com Other research has shown that citral can completely inhibit the mycelial growth of Fusarium oxysporum f.sp. lycopersici at 500 µg/mL. academicjournals.org The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against this pathogen were determined to be 512 µg/mL. academicjournals.org
Table 1: Antifungal Activity against Agricultural Phytopathogens
| Compound/Essential Oil | Phytopathogen | Concentration | Inhibition Rate | Reference |
|---|---|---|---|---|
| (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives (5C, 5I, 6b) | Rhizoctonia solani | 50 µg/mL | 94.0%, 93.4%, 91.5% | mdpi.com |
| Vepris macrophylla Essential Oil (contains citral) | Fusarium graminearum | 800 µg/mL | 71% | mdpi.com |
| Citral | Fusarium oxysporum f.sp. lycopersici | 500 µg/mL | 100% | academicjournals.org |
Studies on Broad-Spectrum Antibacterial and Antifungal Efficacy
The compound exhibits a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as a range of fungi. encyclopedia.pubresearchgate.netnih.gov This wide-ranging efficacy has made it a candidate for use as a natural preservative. foodandnutritionresearch.net
Its antibacterial effects have been documented against pathogens such as Escherichia coli and Staphylococcus aureus. encyclopedia.pubnih.gov In food packaging applications, citral coatings have achieved significant bactericidal effects. encyclopedia.pub It has also shown activity against methicillin-resistant Staphylococcus aureus (MRSA). sci-hub.se The mechanism of its antibacterial action often involves damage to the bacterial cell membrane and wall. nih.govugent.be
The broad-spectrum antifungal activity is also well-documented. encyclopedia.pubnih.gov It has been shown to be effective against various Candida species, with a minimum inhibitory concentration (MIC) of 25 μg/mL against Candida albicans and 50 μg/mL against Candida glabrata and Candida tropicalis. nih.gov The antifungal mechanism is believed to involve the disruption of the cell membrane's integrity. nih.govresearchgate.net
Antiparasitic Efficacy and Mechanisms of Action
Beyond its antimicrobial properties, 3,6-Octadienal, 3,7-dimethyl- has been investigated for its potential to combat parasitic infections, particularly against the protozoan parasite Trichomonas vaginalis.
Studies on Anti-Trichomonas vaginalis Activity
In the context of increasing resistance to standard drugs, natural products are being explored as new therapeutic agents against Trichomonas vaginalis. mdpi.com Citral, a key component of lemongrass essential oil, has been shown to be effective against this parasite. mdpi.com Studies have determined a minimum inhibitory concentration (MIC) of 100 μM, which effectively inhibits the growth of T. vaginalis trophozoites within 12 hours of exposure. mdpi.com The 50% inhibitory concentration (IC50) has been reported to be approximately 40 μM after 24 hours of exposure. mdpi.com A significant impact on trophozoite growth and a notable decline in motility were observed at a concentration of 100 μM. mdpi.com
Table 2: Anti-Trichomonas vaginalis Activity of Citral
| Parameter | Value | Exposure Time | Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 100 μM | 12 hours | mdpi.com |
| 50% Inhibitory Concentration (IC50) | ~40 μM | 24 hours | mdpi.com |
Molecular Docking with Parasite Proteins (e.g., Thioredoxin Reductase, Purine (B94841) Nucleoside Phosphorylase, Methionine Gamma Lyase)
To understand the mechanism of its antiparasitic action, molecular docking studies have been conducted. These studies have investigated the interaction of citral with key proteins in T. vaginalis. The research has revealed weak interactions with three specific parasite proteins: thioredoxin reductase (TvTrxR), purine nucleoside phosphorylase (TvPNP), and methionine gamma lyase (TvMGL). mdpi.com While the interactions were found to be weak, these findings suggest potential targets for the compound and highlight the need for further investigation into its precise mechanism of action against the parasite. mdpi.com
Acaricidal Properties and Modes of Action
In addition to its other biological activities, 3,6-Octadienal, 3,7-dimethyl- has been identified as a potent acaricide, effective against house dust mites.
The acaricidal properties of 3,7-dimethyl-2,6-octadienal (B7798219) have been demonstrated against species such as Dermatophagoides farinae and Dermatophagoides pteronyssinus. d-nb.info Based on LD50 values, it was found to be the most toxic compound against these mites when compared to other components of Melissa officinalis oil. d-nb.info The mode of action is largely attributed to vapor action, as its effectiveness is significantly higher in enclosed spaces. d-nb.info Interestingly, treatment with this compound has been observed to cause a color change in the mites from colorless to red-brown, which could serve as a visual indicator of its efficacy. d-nb.info
Table 3: Acaricidal Activity of 3,7-dimethyl-2,6-octadienal
| Mite Species | LD50 Value (µg/cm²) | Reference |
|---|---|---|
| Dermatophagoides farinae | 2.92 | d-nb.info |
| Dermatophagoides pteronyssinus | 2.61 | d-nb.info |
Investigation of Vapor-Phase Activity against Dust Mites
The vapor-phase activity of 3,7-dimethyl-2,6-octadienal, a prominent monoterpene aldehyde, has been a subject of scientific investigation for its acaricidal properties, particularly against common house dust mites. Research demonstrates that the primary route of its toxic action against these pests is through vapor. researchgate.net Studies comparing the efficacy of the compound in open versus closed containers revealed significantly higher mortality rates in enclosed environments, confirming that its activity is largely a result of fumigant action. researchgate.net
In a comparative study, the mortality rate of Dermatophagoides farinae mites exposed to 13.42 µg/cm² of 3,7-dimethyl-2,6-octadienal in a closed container reached 100%, whereas the mortality rate in an open container was only 16%. researchgate.net This highlights the critical role of the vapor phase in its efficacy. The compound's effectiveness is also observed against Dermatophagoides pteronyssinus. researchgate.net
Further research into its analogues has provided insights into structure-activity relationships. For instance, in fumigant bioassays against the stored food mite Tyrophagus putrescentiae, the LD₅₀ (lethal dose, 50%) values indicated varying levels of potency among related aldehydes. researchgate.net Notably, 2,4-octadienal (B1147779) showed the highest activity, suggesting that the degree of unsaturation and the presence of methyl groups influence the acaricidal potency. researchgate.net Interestingly, 3,7-dimethyl-6-octenal, with one double bond, was found to be more acaricidal than 3,7-dimethyl-2,6-octadienal, which has two double bonds. researchgate.net These findings suggest that specific structural features are key determinants of vapor-phase toxicity against mites.
Vapor-Phase Acaricidal Activity of 3,7-dimethyl-2,6-octadienal and Analogues
This table summarizes the lethal dose (LD50) values from fumigant bioassays against the stored food mite, Tyrophagus putrescentiae.
| Compound | Fumigant Activity (LD₅₀ in µg/cm³) |
|---|---|
| 2,4-Octadienal | 2.09 |
| 3,7-Dimethyl-6-octenal | 3.60 |
| 3,7-Dimethyl-2,6-octadienal | 6.18 |
| 2-Octenal | 7.45 |
| Melissa officinalis oil | 8.89 |
Antioxidant Mechanisms and Free Radical Scavenging Studies
3,7-dimethyl-2,6-octadienal, also known as citral, has demonstrated antioxidant properties, with some studies suggesting a role in the modulation of nitric oxide (NO). Research on its effects against the parasite Trichomonas vaginalis indicated that an evaluation of nitric oxide levels suggests citral possesses antioxidant capabilities. mdpi.comresearchgate.net This points to a potential mechanism where the compound may influence NO pathways as part of its biological activity.
In the context of vascular health, citral has been noted for its beneficial effects, including vasodilation in isolated aorta, which may be linked to the nitric oxide pathway. turkjps.org Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have shown that citral can protect against oxidative damage by reducing both intracellular and extracellular hydroperoxide levels and increasing the ferric reducing ability of plasma (FRAP). turkjps.org
The connection between related compounds and nitric oxide is also observed in plant physiology. For example, melatonin-induced physiological regulation in soybean plants has been shown to occur through the biosynthesis of endogenous nitric oxide. jeeng.net This is relevant as 3,7-dimethyl-2,6-octadienal is a known constituent of essential oils in various plants, such as marigold. jeeng.net
Effects of Citral on Oxidative Stress Markers in HUVECs
This table shows the impact of pre-treatment with citral on hydroperoxide levels in Human Umbilical Vein Endothelial Cells (HUVECs) exposed to oxidative stress.
| Citral Concentration (µg/mL) | Effect on Intracellular Hydroperoxide | Effect on Extracellular Hydroperoxide |
|---|---|---|
| 2.5 | No significant reduction | Significant reduction |
| 5 | Significant reduction | Significant reduction |
| 10 | Significant reduction | Significant reduction |
Exploration of Biological Relevance in Plant Defense Mechanisms
Aldehydes like 3,6-Octadienal, 3,7-dimethyl- are recognized for their potential role in the complex defense systems of plants. ontosight.ai Terpenes, a broad class of organic compounds that includes this acyclic monoterpene, are fundamentally involved in how plants respond to external threats and regulate biochemical processes. mdpi.com They often function as part of the plant's biochemical defense mechanisms. mdpi.com
Future Directions and Emerging Research Avenues for 3,6 Octadienal, 3,7 Dimethyl
Development of Novel and Efficient Synthetic Pathways
The industrial synthesis of monoterpene aldehydes often results in a mixture of isomers, with 3,6-Octadienal, 3,7-dimethyl- frequently being a byproduct in the synthesis of citral (B94496). A key future direction is the development of highly selective and efficient catalytic systems that can either produce isocitral as the primary product or convert the more abundant citral into its 3,6-isomer.
Emerging research avenues include:
Bifunctional Catalysis: The development of bifunctional metal-acid catalysts presents a promising strategy. These catalysts could facilitate a one-step conversion of common precursors, like isoprene (B109036) or other terpenols, directly to 3,6-Octadienal, 3,7-dimethyl-. Research into catalysts, such as Nickel supported on mesoporous materials like Al-MCM-41, has shown high yields for converting citral into menthols, demonstrating the potential of such systems for targeted molecular transformations conicet.gov.ar.
Isomerization Technologies: A significant challenge is the separation of isocitral from citral. Future research could focus on efficient isomerization processes. Studies have explored the use of both acidic and basic catalysts to interconvert isomers of citral, suggesting that targeted catalysis could be employed to enrich mixtures in the desired 3,6-Octadienal, 3,7-dimethyl- isomer google.com.
Photocatalysis: Green chemistry approaches, such as using light to drive chemical reactions, are gaining traction. Photocatalytic strategies for installing the formyl group onto a terpene backbone could offer a sustainable and highly selective alternative to traditional oxidation methods mdpi.com.
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Bifunctional Catalysis | High selectivity, one-step processes, potential for high yields. | Development of novel metal-acid combinations on porous supports. |
| Targeted Isomerization | Utilization of existing citral feedstocks, value-addition to byproducts. | Screening of homogeneous and heterogeneous catalysts for selective isomerization. |
| Photocatalysis | Use of renewable energy (light), mild reaction conditions, green solvent compatibility. | Design of efficient photocatalysts and reactor systems for terpene functionalization. |
Advanced Mechanistic Elucidation of Biological Actions
The biological activities of the closely related isomer, citral, are well-documented, encompassing antimicrobial, antioxidant, and anti-inflammatory properties researchgate.netnih.gov. It is highly probable that 3,6-Octadienal, 3,7-dimethyl- shares some of these characteristics, and elucidating its specific mechanisms of action is a critical area for future research.
Key research questions to be addressed include:
Antimicrobial Mechanisms: Studies on citral have shown that it can cause damage to bacterial cell membranes and walls, affect intracellular pH, and coagulate cytoplasmic components nih.govnih.gov. Advanced research on isocitral would involve investigating its impact on microbial membrane integrity, enzyme inhibition, and potential for inducing oxidative stress in pathogens.
Antioxidant Activity: The antioxidant capacity of citral is linked to its ability to stabilize free radicals through the resonance effect of its double bonds researchgate.net. The different positioning of the double bond in 3,6-Octadienal, 3,7-dimethyl- may influence its radical scavenging ability. Future studies should employ various antioxidant assays to compare its efficacy to citral and other known antioxidants.
Cellular Targets: Identifying the specific molecular targets within cells is crucial. Techniques like proteomics and molecular docking could be used to identify proteins that interact with 3,6-Octadienal, 3,7-dimethyl-, shedding light on its mode of action for any observed anti-inflammatory or cytotoxic effects.
Integration of Omics Technologies in Biosynthesis and Metabolic Engineering
The production of terpenoids through microbial fermentation is a rapidly advancing field, offering a sustainable alternative to chemical synthesis nih.gov. "Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) are instrumental in engineering microorganisms to become efficient cellular factories.
Future research in this area will likely involve:
Transcriptome Mining: For plants that naturally produce isocitral, such as Backhousia citriodora nih.gov, transcriptome analysis can identify the specific genes and enzymes involved in its biosynthesis. This approach has been successfully used in plants like lemongrass to identify enzymes responsible for citral formation nih.govnih.gov.
Metabolic Pathway Engineering: Once the biosynthetic genes are identified, they can be introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Engineering efforts would focus on optimizing precursor supply by manipulating the native methylerythritol 4-phosphate (MEP) or the heterologous mevalonate (B85504) (MVA) pathways mdpi.com. Overexpression of rate-limiting enzymes and deletion of competing pathways are common strategies to channel metabolic flux towards the desired product singaporetech.edu.sg.
Enzyme Engineering: The terpene synthases and dehydrogenases responsible for producing 3,6-Octadienal, 3,7-dimethyl- can be engineered to improve their activity, stability, and selectivity. Combining metabolic engineering with protein engineering has proven effective for boosting the production of other monoterpenes nih.gov.
| Omics Technology | Application in 3,6-Octadienal, 3,7-dimethyl- Research |
| Genomics/Transcriptomics | Identification of novel terpene synthase and dehydrogenase genes from natural sources nih.govmdpi.com. |
| Proteomics | Quantifying the expression of metabolic pathway enzymes to identify bottlenecks mdpi.com. |
| Metabolomics | Analyzing intracellular metabolite pools to diagnose pathway imbalances and toxic byproduct formation singaporetech.edu.sg. |
Sustainable Production and Derivatization Strategies in Green Chemistry
Adherence to the principles of green chemistry is becoming increasingly important for the chemical industry. This involves using renewable feedstocks, minimizing waste, and employing environmentally benign processes.
Key future directions include:
Biocatalytic Production: Using engineered microbes or purified enzymes for production aligns with green chemistry principles by utilizing renewable feedstocks (like glucose) under mild, aqueous conditions, thereby avoiding harsh chemicals and reducing energy consumption mdpi.commdpi.com.
Green Extraction from Biomass: For plant sources, developing advanced, green extraction techniques that use sustainable solvents and minimize energy input is a priority.
Novel Derivatization: There is significant potential in the derivatization of 3,6-Octadienal, 3,7-dimethyl- to create new molecules with enhanced properties. For instance, its conversion to acetals can create more stable fragrance ingredients for various applications, a strategy already used for citral researchgate.net. Furthermore, terpenes and terpenoids are being explored as renewable monomers for the synthesis of sustainable polymers, opening up new material science applications researchgate.net.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for optimizing the extraction of 3,6-Octadienal, 3,7-dimethyl- from natural sources like Litsea cubeba?
- Methodology : Use orthogonal experimental designs (e.g., three-factor, three-level) to evaluate variables such as fruit preservation time, distillation voltage, and pretreatment methods. GC-MS analysis is essential to quantify isomer ratios (e.g., (E)- and (Z)-citral) and validate yield improvements . For reproducibility, control variables like storage temperature (-20°C under nitrogen) to prevent degradation .
Q. How can researchers distinguish between (E)- and (Z)-isomers of 3,6-Octadienal, 3,7-dimethyl- using analytical techniques?
- Methodology : Employ GC-MS with chiral columns or nuclear magnetic resonance (NMR) spectroscopy. The (E)-isomer (geranial) and (Z)-isomer (neral) exhibit distinct retention times and spectral patterns. For example, in GC-MS, (E)-citral elutes earlier than (Z)-citral due to differences in polarity . NMR can differentiate isomers via coupling constants in the α,β-unsaturated aldehyde moiety .
Q. What statistical methods are appropriate for assessing the bioactivity of 3,6-Octadienal, 3,7-dimethyl- in antifungal assays?
- Methodology : Use Abbott’s formula (% control = 100(X - Y)/X) to normalize mortality rates in treated vs. control groups. Validate significance with probabilistic error analysis (e.g., differences >3× probable error indicate treatment effects). Dose-response curves and ANOVA can quantify dose-dependent inhibition, as seen in studies against Fusarium oxysporum .
Q. How does storage condition variability impact the stability of 3,6-Octadienal, 3,7-dimethyl- isomers?
- Methodology : Conduct accelerated stability studies under varying temperatures and atmospheres. Monitor isomerization or degradation via HPLC or GC-MS. Evidence suggests storage at -20°C under nitrogen minimizes cis-trans interconversion and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 3,6-Octadienal, 3,7-dimethyl- across studies?
- Methodology : Scrutinize experimental variables such as isomer purity (e.g., neral vs. geranial ratios), solvent systems, and microbial strains. For instance, hexane extracts may lack monoterpenes detected in ethanol extracts, altering bioactivity outcomes . Meta-analyses should account for these variables and use standardized protocols (e.g., CLSI guidelines).
Q. What stereochemical challenges arise in synthesizing enantiomerically pure 3,6-Octadienal, 3,7-dimethyl- isomers, and how can they be addressed?
- Methodology : Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution can enhance stereocontrol. Monitor reaction pathways using chiral GC or circular dichroism. Isomer-specific InChIKeys (e.g., WTEVQBCEXWBHNA-JXMROGBWSA-N for (E)-citral) ensure accurate structural verification .
Q. What regulatory frameworks govern the use of 3,6-Octadienal, 3,7-dimethyl- in fragrance formulations, and how do they impact academic research?
- Methodology : Adhere to IFRA standards, which set permissible concentrations (e.g., ≤0.1% in leave-on cosmetics) based on dermal sensitization thresholds. Researchers must document compliance in toxicity studies and disclose isomer-specific safety data .
Q. How do isomer-specific configurations influence the structure-activity relationship (SAR) of 3,6-Octadienal, 3,7-dimethyl- in antifungal applications?
- Methodology : Compare MIC (minimum inhibitory concentration) values of (E)- and (Z)-isomers against fungal models. Molecular docking can predict binding affinities to fungal cell wall proteins (e.g., chitin synthase). Geranial ((E)-isomer) often exhibits stronger activity due to enhanced electrophilicity .
Key Notes
- Stereochemical Identification : Always verify isomer ratios via GC-MS or NMR to ensure reproducibility in bioactivity studies .
- Process Optimization : Orthogonal experimental designs are superior to one-factor-at-a-time approaches for multi-variable systems .
- Regulatory Compliance : IFRA and EPA guidelines mandate rigorous documentation of isomer-specific toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
